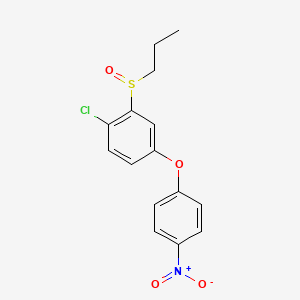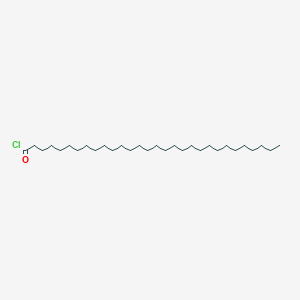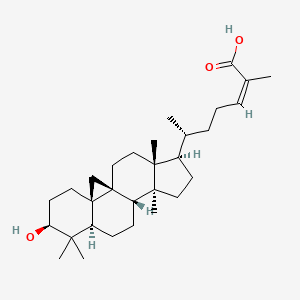
Schisandrolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Schisandrolic acid is a naturally derived bioactive constituent extracted from the Schisandra genus, particularly Schisandra chinensis. This compound is renowned for its exceptional antioxidant and anti-inflammatory properties. It belongs to the class of cycloartane triterpenoids and has been the subject of various phytochemical and biological studies due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of schisandrolic acid typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the fruits of Schisandra chinensis using solvent extraction methods. The process involves drying the fruits, followed by extraction with solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The fruits are harvested, dried, and processed in large extraction units. The use of advanced chromatographic techniques ensures the purity and yield of this compound suitable for pharmaceutical and research purposes.
化学反应分析
Types of Reactions: Schisandrolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct biological activities .
科学研究应用
Chemistry: It serves as a model compound for studying the chemical behavior of cycloartane triterpenoids.
Biology: Schisandrolic acid exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.
Industry: this compound is used in the formulation of dietary supplements and herbal medicines due to its health benefits.
作用机制
The mechanism of action of schisandrolic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Isoschisandrolic Acid: Another cycloartane triterpenoid isolated from Schisandra propinqua, exhibiting similar cytotoxic activity.
Schizandronic Acid: A related compound with a similar cycloartane skeleton, involved in the biosynthesis of this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of antioxidant, anti-inflammatory, and cytotoxic activities. Its distinct molecular structure allows for diverse biological interactions, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C30H48O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI 键 |
CYHOTEDWAOHQLA-DZQGXPSPSA-N |
手性 SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


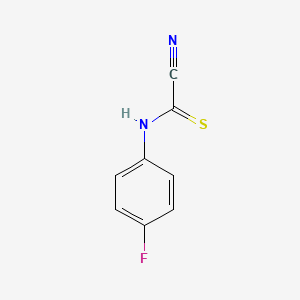
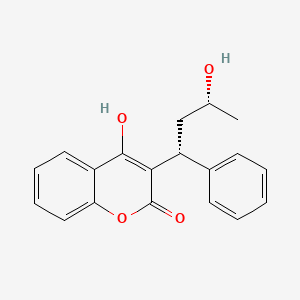
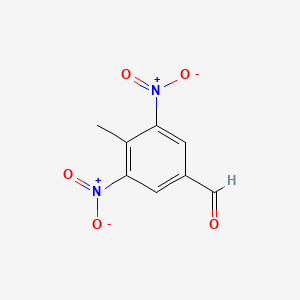
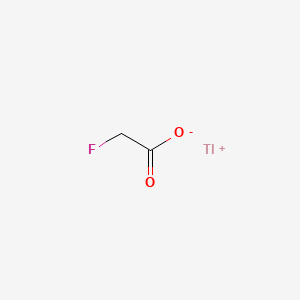


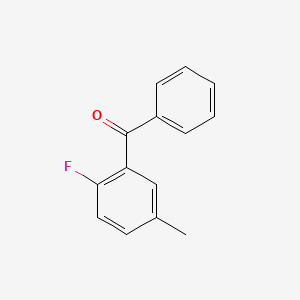
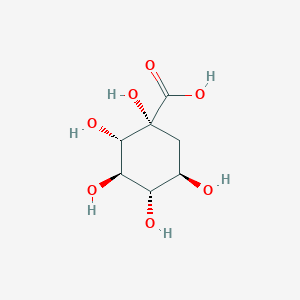
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
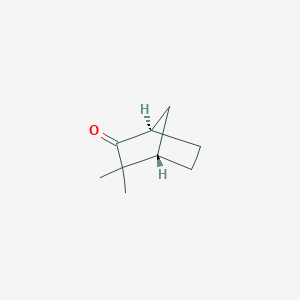
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
